molecular formula C7H6Cl3N B14624011 2-(Chloromethyl)-6-(dichloromethyl)pyridine CAS No. 56533-58-5

2-(Chloromethyl)-6-(dichloromethyl)pyridine

Katalognummer: B14624011
CAS-Nummer: 56533-58-5
Molekulargewicht: 210.5 g/mol
InChI-Schlüssel: HOMNPEASCOTZNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chloromethyl)-6-(dichloromethyl)pyridine is an organochlorine compound that belongs to the pyridine family. This compound is characterized by the presence of two chloromethyl groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis. It is commonly used in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility.

Eigenschaften

CAS-Nummer

56533-58-5

Molekularformel

C7H6Cl3N

Molekulargewicht

210.5 g/mol

IUPAC-Name

2-(chloromethyl)-6-(dichloromethyl)pyridine

InChI

InChI=1S/C7H6Cl3N/c8-4-5-2-1-3-6(11-5)7(9)10/h1-3,7H,4H2

InChI-Schlüssel

HOMNPEASCOTZNT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1)C(Cl)Cl)CCl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-(dichloromethyl)pyridine typically involves the chloromethylation of pyridine derivatives. One common method is the Blanc chloromethylation, which involves the reaction of pyridine with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . This reaction introduces chloromethyl groups onto the pyridine ring.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions allows for high yields and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to remove impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethyl)-6-(dichloromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl groups can yield methyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted pyridines, pyridine aldehydes, and pyridine carboxylic acids, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)-6-(dichloromethyl)pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-6-(dichloromethyl)pyridine involves its reactivity with various biological targets. The chloromethyl groups can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Chloromethyl)-6-(dichloromethyl)pyridine is unique due to the presence of two chloromethyl groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality allows for the formation of more complex molecules and provides greater flexibility in chemical modifications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.